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molecular formula C10H13NO B2985883 1-Pyridin-2-ylcyclopentanol CAS No. 56657-01-3

1-Pyridin-2-ylcyclopentanol

Cat. No. B2985883
M. Wt: 163.22
InChI Key: QSVMFIDDAPYMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987279B2

Procedure details

Prepared from 2-bromopyridine and cyclopentanone by the method described in Example 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9]1>>[OH:13][C:8]1([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1(CCCC1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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